4-Butoxy-3-hydroxyphenylacetic Acid

Description

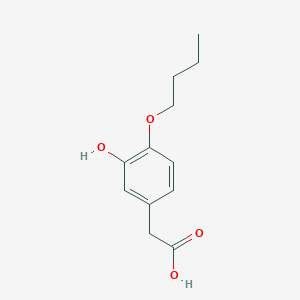

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-(4-butoxy-3-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C12H16O4/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |

InChI Key |

ROKPIYIGWJSUCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)CC(=O)O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Butoxy 3 Hydroxyphenylacetic Acid and Analogues

Impact of Butoxy Group Substitution on Molecular Recognition and Biological Efficacy

The butoxy group at the C4 position of the phenyl ring is a significant determinant of the molecule's physicochemical properties, primarily its lipophilicity. The length and branching of an alkoxy chain can modulate a compound's ability to cross biological membranes and interact with hydrophobic pockets within target proteins.

Research on related phenolic compounds has demonstrated that increasing the length of the alkyl chain in an alkoxy group can enhance biological activity up to a certain point, beyond which a further increase in chain length may lead to a decrease in efficacy. This "cut-off" effect is often attributed to steric hindrance or an unfavorable increase in lipophilicity that can lead to non-specific binding or reduced solubility. In a series of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, the introduction of various alkyl and alkoxy substituents on the fused benzene (B151609) ring influenced their vasodilating and antihypertensive activities. nih.gov

The butoxy group, being a relatively bulky and lipophilic substituent, can influence molecular recognition in several ways:

Hydrophobic Interactions: The four-carbon chain of the butoxy group can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in a receptor's binding site.

Conformational Effects: The presence of the butoxy group can influence the preferred conformation of the entire molecule, which in turn affects its ability to fit into a specific binding pocket.

Membrane Permeability: Increased lipophilicity imparted by the butoxy group can enhance the compound's ability to traverse cell membranes, a crucial factor for reaching intracellular targets.

The specific orientation and interactions of the butoxy group would be highly dependent on the topology of the target protein's binding site.

Table 1: Hypothetical Impact of Alkoxy Chain Length on Biological Activity of 4-Alkoxy-3-hydroxyphenylacetic Acid Analogues

| Alkoxy Group | Relative Lipophilicity | Predicted Impact on Membrane Permeability | Potential for Hydrophobic Interactions |

| Methoxy | Low | Moderate | Low |

| Ethoxy | Moderate | Good | Moderate |

| Propoxy | High | High | High |

| Butoxy | Very High | Very High | Very High |

| Pentoxy | Extremely High | High (potential for decreased solubility) | Very High (potential for steric clashes) |

This table presents a hypothetical trend based on general principles of medicinal chemistry and SAR studies of related compounds.

Role of the Hydroxyl Moiety in Receptor Binding and Enzymatic Interactions

The hydroxyl group at the C3 position is a key polar feature that can significantly contribute to the binding affinity and specificity of 4-Butoxy-3-hydroxyphenylacetic acid. Phenolic hydroxyl groups are well-known to act as both hydrogen bond donors and acceptors, enabling crucial interactions with polar amino acid residues in a binding pocket.

Studies on various phenolic compounds have consistently highlighted the importance of the hydroxyl group for biological activity. For instance, in studies of estrogen receptor-α binding, the phenolic hydroxyl group was found to provide significant binding energy through interactions with specific amino acid residues like Arg394 and Glu353. nih.gov The addition of hydroxyl groups to an aromatic ring has been shown to have a significant effect on ligand-protein binding energy. acs.org The position of the hydroxyl group is also critical. For example, in hydroxycinnamic acid derivatives, a para-hydroxyl group on the phenolic ring was found to be a critical structural element for synergistic effects with other compounds. nih.gov

The hydroxyl moiety of this compound can:

Form Hydrogen Bonds: The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. These interactions with residues such as serine, threonine, tyrosine, aspartate, or glutamate (B1630785) in a binding site can anchor the molecule in a specific orientation.

Modulate Acidity: The hydroxyl group can influence the pKa of the carboxylic acid group through electronic effects.

Act as a Point of Metabolism: The hydroxyl group can be a site for phase II metabolic reactions, such as glucuronidation or sulfation, which can affect the compound's in vivo half-life and clearance.

Carboxylic Acid Group Contribution to Biological Activity Profiles

The carboxylic acid group is a highly polar and ionizable moiety that plays a pivotal role in the biological activity of many compounds, including arylalkanoic acids. pharmacy180.com At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion, which is a key feature for forming strong ionic interactions and hydrogen bonds.

The carboxylic acid functional group is often a crucial component of a pharmacophore, enabling strong interactions with receptor sites. nih.gov For many arylalkanoic acids, the acidic center is critical for their biological activity, and its replacement often leads to a significant loss of potency. pharmacy180.com The distance between the acidic center and the aromatic ring is also a critical factor, with a one-carbon separation often being optimal for activity. pharmacy180.com

Key contributions of the carboxylic acid group in this compound likely include:

Ionic Interactions: The negatively charged carboxylate can form strong salt bridges with positively charged amino acid residues, such as arginine or lysine, in a receptor binding site.

Hydrogen Bonding: The carbonyl oxygen and the hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors.

Solubility: The polar nature of the carboxylic acid group enhances the water solubility of the molecule, which is important for its distribution in biological fluids.

However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes and potential metabolic instability. nih.govresearchgate.net

Comparative SAR Analysis with Related Hydroxyphenylacetic Acid Isomers and Analogues

The biological activity of hydroxyphenylacetic acids is highly dependent on the substitution pattern of the hydroxyl and other groups on the phenyl ring. A comparative analysis with isomers and analogues can provide valuable insights into the SAR of this compound.

For example, the position of the hydroxyl group can dramatically alter activity. 4-Hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid are known metabolites with various biological activities. nih.govresearchgate.net The introduction of a butoxy group at the C4 position and a hydroxyl group at the C3 position creates a unique electronic and steric profile compared to these simpler analogues.

Table 2: Comparative SAR of Hypothetical Hydroxyphenylacetic Acid Analogues

| Compound | Key Structural Features | Predicted Biological Implications |

| 4-Hydroxyphenylacetic acid | Hydroxyl group at C4 | Can act as a hydrogen bond donor/acceptor. |

| 3-Hydroxyphenylacetic acid | Hydroxyl group at C3 | Different orientation of the hydrogen bonding group compared to the 4-isomer, potentially leading to different receptor interactions. |

| This compound | Butoxy at C4, Hydroxyl at C3 | Combines the hydrogen bonding potential of the hydroxyl group with the lipophilicity of the butoxy group, potentially leading to enhanced membrane permeability and specific hydrophobic interactions. |

| 3-Butoxy-4-hydroxyphenylacetic acid | Butoxy at C3, Hydroxyl at C4 | Isomeric to the title compound, the reversed positions of the substituents could lead to different binding modes and potencies due to altered steric and electronic properties. |

This table is for illustrative purposes and highlights the importance of substituent positioning in determining biological activity.

Studies on other phenolic compounds have shown that the relative positions of hydroxyl and other substituents are critical. For instance, in a study of polyphenols inhibiting fatty acid synthase, a biphenyl (B1667301) core with specific hydroxyl group arrangements was proposed as a common model for activity. nih.gov

Computational Chemistry and QSAR Modeling for Predicting Activity of this compound Derivatives

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for predicting the biological activity of novel compounds and for understanding the SAR of a series of molecules. nih.govnih.gov These methods can be applied to derivatives of this compound to guide the synthesis of more potent and selective analogues.

A QSAR study would typically involve:

Data Set Generation: Synthesizing a series of derivatives of this compound with variations in the alkoxy chain, the position of the hydroxyl group, and modifications to the carboxylic acid moiety.

Biological Testing: Evaluating the biological activity of the synthesized compounds in a relevant assay.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the observed biological activity. mdpi.com

For example, a QSAR model could reveal that the biological activity is positively correlated with the lipophilicity of the alkoxy group up to a certain limit and negatively correlated with its steric bulk. The model might also highlight the importance of the hydrogen bond donating capacity of the hydroxyl group.

Computational docking studies could also be employed to visualize the binding mode of this compound and its analogues within the active site of a target protein. This would allow for a more detailed understanding of the specific interactions that contribute to binding affinity and provide a rational basis for designing new derivatives with improved interactions.

Biological and Mechanistic Investigations of 4 Butoxy 3 Hydroxyphenylacetic Acid in Preclinical Models

Cellular and Molecular Mechanisms of Action of 4-Butoxy-3-hydroxyphenylacetic Acid

There is currently no available research detailing the cellular and molecular mechanisms of action for this compound.

Ligand-Receptor Interactions and Intracellular Signaling Pathways

Information regarding the specific ligand-receptor interactions of this compound is absent from the current scientific literature. Consequently, the intracellular signaling pathways that might be modulated by this compound remain unknown.

Modulation of Enzyme Activities by this compound

No studies have been published that investigate the potential for this compound to modulate the activities of specific enzymes.

Preclinical In Vitro Biological Activities of this compound

Detailed preclinical in vitro data on the biological activities of this compound are not available.

Effects on Vasorelaxation and Endothelial Function

There is no research available to confirm or deny the effects of this compound on vasorelaxation or endothelial function in preclinical in vitro models.

Antiproliferative and Anti-inflammatory Potentials in Cell Lines

The potential antiproliferative and anti-inflammatory effects of this compound have not been evaluated in any published studies involving cell lines.

Antioxidant and Cytoprotective Effects

There is currently no scientific literature available that has investigated the antioxidant and cytoprotective properties of this compound in preclinical models. Studies designed to evaluate its capacity to scavenge free radicals, reduce oxidative stress, or protect cells from various forms of damage have not been published. As a result, its potential to modulate cellular antioxidant defense mechanisms or to mitigate cytotoxicity induced by oxidative insults is unknown.

Metabolic Fate and Biotransformation of Butoxyphenylacetic Acids in Biological Systems

Information regarding the metabolic fate and biotransformation of this compound in biological systems is not available in the current body of scientific research. There are no published preclinical studies that have tracked the absorption, distribution, metabolism, and excretion (ADME) of this specific compound. Therefore, its metabolic pathways, the enzymes involved in its biotransformation, and the identity of its potential metabolites have not been determined.

Role of Gut Microbiota in the Catabolism of Related Phenolic Compounds

While the gut microbiota is known to play a crucial role in the catabolism of a wide array of phenolic compounds, there is no specific research available on the interaction between gut microbes and this compound. Investigations into whether and how intestinal bacteria might metabolize this compound, potentially altering its structure and biological activity, have not been documented. Therefore, the role of the gut microbiome in the catabolism of this compound remains an unexplored area of research.

Advanced Analytical and Spectroscopic Characterization of 4 Butoxy 3 Hydroxyphenylacetic Acid

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 4-Butoxy-3-hydroxyphenylacetic acid, offering unparalleled accuracy in mass determination, which is crucial for confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of this compound by analyzing its fragmentation patterns. researchgate.net In a typical MS/MS experiment, the precursor ion of the compound is selected and subjected to collision-induced dissociation, leading to the formation of characteristic product ions. This fragmentation provides a veritable fingerprint of the molecule's structure. The fragmentation process can be influenced by the energy applied, with increased energy leading to more extensive fragmentation. rsc.org

Studies on similar phenolic acids have demonstrated common fragmentation pathways, such as the neutral loss of small molecules like water or carbon dioxide. mdpi.comnih.gov For this compound, characteristic fragmentation would likely involve cleavage of the butoxy group and decarboxylation of the acetic acid side chain. The specific masses of these fragments, as determined by HRMS, allow for the unambiguous confirmation of the compound's structure.

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic pathways of compounds like this compound within a biological system. wikipedia.org This involves replacing one or more atoms in the molecule with their stable isotopes, such as ¹³C or ²H. The labeled compound is then introduced into a cell or organism, and its metabolic products can be tracked and identified by mass spectrometry. wikipedia.org

By analyzing the mass shifts in the metabolites, researchers can determine how the parent compound is processed. For instance, if this compound is labeled with ¹³C in its butoxy group, the appearance of that label in downstream metabolites would confirm the metabolic fate of this specific part of the molecule. This approach is crucial for understanding the compound's biotransformation and its role in various metabolic networks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete and unambiguous assignment of the chemical structure of this compound. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the types and numbers of protons and carbons in the molecule. hmdb.cachemicalbook.comchemicalbook.comdocbrown.info The chemical shifts of the signals in these spectra are indicative of the electronic environment of each nucleus.

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of protons to their attached carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the entire carbon skeleton and confirming the positions of substituents. columbia.eduyoutube.comyoutube.com

By combining the information from these various NMR experiments, a complete and detailed structural assignment of this compound can be achieved.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are vital for the separation of this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis of phenolic compounds. nih.govresearchgate.net It is particularly effective for determining the purity of this compound and for its quantitative analysis in various samples. longdom.orgajrms.com

In a typical HPLC method, the compound is separated on a stationary phase (e.g., a C18 column) using a mobile phase of a specific composition. longdom.org Detection is often achieved using a UV-Vis detector, as the aromatic ring in this compound absorbs UV light. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). nih.govnih.govmdpi.comed.ac.uk This hyphenated technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, allowing for very low detection limits and reliable quantification. nih.govnih.gov

The development of a robust and validated HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. The most common derivatization technique for compounds containing hydroxyl and carboxylic acid functional groups is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens on the phenolic hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-derivative of this compound would be readily separated on a nonpolar or semi-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. The retention time of the derivative would be influenced by the temperature program of the GC oven and the flow rate of the carrier gas, typically helium or hydrogen.

Upon elution from the GC column, the derivative enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum would exhibit a characteristic fragmentation pattern. The molecular ion peak (M+) would be observed, and its mass would confirm the successful derivatization. Key fragmentation ions would arise from the cleavage of the butoxy group, the loss of the TMS-derivatized carboxyl group, and fragmentation of the phenylacetic acid backbone. These fragments are crucial for structural elucidation and confirmation.

Table 1: Projected GC-MS Data for the Trimethylsilyl (TMS) Derivative of this compound

| Parameter | Expected Value/Characteristic |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Oven Program | Initial temp. 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z corresponding to the di-TMS derivative |

| Key Fragmentation Ions | Fragments corresponding to the loss of a butyl group (-57), a TMS group (-73), and the TMS-carboxyl group (-117) |

Note: The values in this table are projected based on standard GC-MS methods for similar phenolic acids and are subject to variation based on specific instrumentation and experimental conditions.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Purity Verification

Infrared (IR) Spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, ether, and aromatic functionalities. A broad absorption band in the region of 3500-3300 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The carboxylic acid O-H stretch would appear as a very broad band from 3300 to 2500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid would be a strong, sharp peak around 1710-1680 cm⁻¹. The C-O stretching of the butoxy ether and the carboxylic acid would be visible in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing compounds with aromatic rings and conjugated systems. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, is expected to show absorption maxima characteristic of a substituted benzene (B151609) ring. The presence of the hydroxyl and butoxy groups as auxochromes on the phenyl ring would influence the position and intensity of these absorption bands. Purity can be assessed by comparing the obtained spectrum to a reference standard; the absence of extraneous peaks would indicate a high degree of purity.

Table 2: Projected Spectroscopic Data for this compound

| Spectroscopic Technique | Region/Wavelength | Expected Absorption Characteristic | Functional Group Assignment |

| Infrared (IR) | 3500-3300 cm⁻¹ | Broad | Phenolic O-H Stretch |

| 3300-2500 cm⁻¹ | Very Broad | Carboxylic Acid O-H Stretch | |

| ~1700 cm⁻¹ | Strong, Sharp | Carboxylic Acid C=O Stretch | |

| 1300-1000 cm⁻¹ | Medium to Strong | C-O Stretch (Ether and Carboxylic Acid) | |

| 1600-1450 cm⁻¹ | Multiple Bands | Aromatic C=C Bending | |

| Ultraviolet-Visible (UV-Vis) | ~280 nm | Maximum Absorption (λmax) | π → π* transition of the substituted benzene ring |

Note: The spectral data in this table are projected based on the known absorptions of similar functional groups and aromatic systems.

Future Research Directions and Applications in Chemical Biology

Development of Next-Generation Analogues and Prodrugs based on 4-Butoxy-3-hydroxyphenylacetic Acid

The development of next-generation analogues and prodrugs of this compound represents a promising avenue for enhancing its potential therapeutic properties. The core structure, a substituted phenylacetic acid, is a common motif in pharmacologically active compounds. google.comsigmaaldrich.com

Analogues: The synthesis of derivatives of structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, has yielded molecules with significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com This suggests that modification of the this compound scaffold could lead to the discovery of novel therapeutic agents. For instance, creating a library of analogues with varied ether chains (in place of the butoxy group) or different substitutions on the phenyl ring could modulate the compound's activity, selectivity, and pharmacokinetic properties. Research into the structure-activity relationships of these new molecules would be crucial for optimizing their biological effects.

Prodrugs: The carboxylic acid group of this compound is an ideal handle for prodrug design. Prodrug strategies are often employed to improve the oral bioavailability, metabolic stability, and targeting of drugs containing carboxylic acids. Esterification of the carboxylic acid is a common approach to increase lipophilicity and enhance membrane permeability. These ester prodrugs can be designed to be cleaved by endogenous esterases, releasing the active parent drug at the desired site of action.

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Strategy | Potential Advantage |

| Alkyl or Aryl Esters | Increased lipophilicity, enhanced oral absorption |

| Amino Acid Conjugates | Targeted delivery via amino acid transporters |

| Glycosidic Linkages | Improved water solubility, potential for targeted release by specific glycosidases |

Advanced Mechanistic Studies using Omics Technologies

To fully understand the biological effects of this compound, a deep dive into its mechanism of action at the molecular level is necessary. Modern "omics" technologies, including transcriptomics, proteomics, and metabolomics, offer powerful tools for achieving this.

Transcriptomics: By analyzing changes in gene expression in cells or tissues treated with this compound, researchers can identify the signaling pathways and cellular processes affected by the compound. This could reveal, for example, if the compound modulates inflammatory pathways, oxidative stress responses, or metabolic regulation.

Proteomics: Proteomic analysis can identify the protein targets of this compound and its downstream effects on protein expression and post-translational modifications. This could uncover direct binding partners or enzymes whose activity is altered by the compound.

Metabolomics: Studying the changes in the metabolome of a biological system in response to this compound can provide a functional readout of its physiological impact. This is particularly relevant given that structurally similar compounds, like 3-hydroxyphenylacetic acid, are known metabolites of dietary polyphenols and have been shown to influence host metabolism. nih.govnih.gov

The integration of these omics datasets can provide a comprehensive picture of the compound's biological activity and help to formulate hypotheses about its mechanism of action.

Translational Research Opportunities from Preclinical Findings

While specific preclinical data for this compound is not yet available, the known biological activities of its close relatives, 4-hydroxyphenylacetic acid (4-HPAA) and 3-hydroxyphenylacetic acid (3-HPAA), highlight promising areas for translational research.

Table 2: Reported Biological Activities of Structurally Similar Compounds

| Compound | Reported Biological Activity | Potential Therapeutic Area | Reference |

| 4-Hydroxyphenylacetic acid (4-HPAA) | Anti-inflammatory, antioxidant, hepatoprotective | Liver diseases, inflammatory conditions | frontiersin.orgsinocurechem.com |

| 3-Hydroxyphenylacetic acid (3-HPAA) | Vasorelaxant, neuroprotective, rejuvenation of spermatogenic dysfunction | Cardiovascular diseases, neurodegenerative disorders, male infertility | nih.govnih.gov |

| Phenylacetic acid (PAA) | Antimicrobial, plant growth regulation | Infectious diseases, agriculture | wikipedia.orgnih.gov |

Based on these findings, preclinical studies on this compound could be designed to investigate its potential efficacy in models of:

Liver injury: Following the hepatoprotective effects observed for 4-HPAA. frontiersin.org

Cardiovascular diseases: Based on the blood pressure-lowering effects of 3-HPAA. nih.gov

Neurodegenerative diseases: Given the neuroprotective potential of related phenolic compounds.

Infectious diseases: Inspired by the antimicrobial properties of phenylacetic acid and its derivatives. nih.govresearchgate.net

Successful preclinical findings in these areas would provide a strong rationale for advancing this compound or its optimized analogues towards clinical development.

Sustainable Production and Environmental Impact Considerations

As with any chemical compound intended for potential widespread use, the development of sustainable production methods and an understanding of its environmental fate are crucial.

Sustainable Production: Current synthetic routes for phenylacetic acid derivatives often rely on petrochemical-based starting materials and can generate significant waste. researchgate.net Future research should focus on developing greener and more sustainable synthetic strategies. Biocatalysis, using enzymes or whole microorganisms, presents a promising alternative. For example, microbial fermentation has been explored for the production of 4-hydroxyphenylacetic acid. researchgate.net Enzymes like 4-hydroxyphenylacetate (B1229458) 3-monooxygenase, found in various bacteria, are involved in the biosynthesis and degradation of such compounds and could be harnessed for biocatalytic production. nih.govbiocat.com

Environmental Impact: The environmental fate of this compound needs to be assessed. Studies on the biodegradation of aromatic compounds, including phenylacetic acids, indicate that many of these molecules can be broken down by microorganisms in the environment. nih.govnih.gov Research should be conducted to determine the biodegradability of this compound and its potential for bioaccumulation or ecotoxicity. The butoxy group may influence its persistence and degradation pathways compared to its non-alkoxylated counterparts.

Integration with Systems Biology for Comprehensive Understanding

A systems biology approach, which integrates experimental data from various levels of biological organization with computational modeling, can provide a holistic understanding of the effects of this compound. nih.govnih.gov

By combining omics data with pharmacokinetic and pharmacodynamic information, researchers can build computational models to simulate the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its effects on cellular networks. This can help to:

Predict the compound's efficacy and potential side effects.

Identify key biomarkers of response.

Optimize dosing regimens for potential therapeutic applications.

Understand the interplay between the compound, host metabolism, and gut microbiota, given that related compounds are known to be microbial metabolites. nih.gov

This integrated approach will be invaluable for a comprehensive assessment of this compound's potential and for guiding its future development from a laboratory curiosity to a well-characterized chemical tool or therapeutic lead.

Q & A

Q. What are the recommended storage conditions for 4-Butoxy-3-hydroxyphenylacetic Acid to ensure chemical stability during experimental use?

To maintain stability, store the compound in a cool, dry environment (2–30°C) away from heat, moisture, and incompatible materials such as strong acids, alkalis, oxidizing agents, or reducing agents . Use airtight containers to prevent hygroscopic degradation. Stability under these conditions is inferred from structurally similar phenylacetic acid derivatives .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the butoxy and hydroxyphenyl groups.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold recommended for research-grade material) .

- Mass Spectrometry (MS) : For molecular weight confirmation (expected ~238.26 g/mol based on analogs) .

- FT-IR Spectroscopy : To identify functional groups (e.g., hydroxyl, carboxylic acid) .

Q. How should researchers handle this compound to mitigate potential hazards during laboratory use?

While toxicological data are limited , adopt standard precautions:

- Use PPE (gloves, lab coats, goggles).

- Work in a fume hood to avoid inhalation/contact.

- Avoid incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .

- Refer to GHS guidelines for similar phenylacetic acids until compound-specific data are available .

Advanced Research Questions

Q. How can researchers address the lack of toxicological data for this compound when designing in vivo studies?

Propose a tiered approach:

In silico modeling : Use tools like QSAR to predict acute toxicity .

In vitro assays : Test cytotoxicity in cell lines (e.g., HepG2) to establish baseline IC₅₀ values.

Acute toxicity studies : Conduct OECD Guideline 423 trials in rodents, starting with low doses (10–100 mg/kg) .

Compare data with structurally related compounds (e.g., 4-hydroxyphenylacetic acid) to infer metabolic pathways .

Q. What methodological considerations are critical when investigating the reactivity of this compound under varying experimental conditions?

- Controlled environment : Use inert atmospheres (N₂/Ar) to study interactions with oxidizers .

- Temperature modulation : Monitor decomposition products via GC-MS at elevated temperatures (>100°C) .

- pH-dependent stability : Test reactivity in buffered solutions (pH 2–12) to identify hydrolysis-prone conditions .

Q. How can conflicting literature data on the stability of phenylacetic acid derivatives be resolved for this compound?

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) for 4–8 weeks and analyze degradation products via LC-MS .

- Cross-validate methods : Compare HPLC purity results with Karl Fischer titration (for moisture content) and DSC (thermal stability) .

- Collaborate with multiple labs : Share samples for interlaboratory reproducibility assessments.

Q. What strategies are recommended for synthesizing this compound with high enantiomeric purity?

- Enzymatic routes : Adapt methods used for 4-hydroxybenzoic acid synthesis, employing lipases or esterases to selectively hydrolyze precursors .

- Chiral chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) post-synthesis .

- Protecting groups : Temporarily block the hydroxyl group during butoxy substitution to minimize side reactions .

Q. How can researchers optimize experimental protocols for quantifying this compound in complex biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates.

- Detection : Employ LC-MS/MS with deuterated internal standards (e.g., d₄-4-hydroxyphenylacetic acid) to enhance accuracy .

- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Data Interpretation & Advanced Design

Q. What experimental designs are suitable for studying the metabolic pathways of this compound in mammalian systems?

- Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolites via LC-MS .

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., glucuronidation, sulfation) .

- Knockout models : Use CYP450-deficient cell lines to pinpoint enzymes involved in oxidation .

Q. How can computational modeling aid in predicting the environmental fate of this compound?

- Molecular docking : Simulate interactions with environmental receptors (e.g., soil organic matter) to predict adsorption coefficients (Kₒc) .

- Biodegradation prediction : Use software like EAWAG-BBD to identify potential microbial degradation pathways .

- Ecotoxicology : Apply read-across models from phenylacetic acid data to estimate aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.